molecular formula C22H20Cl2F2N6O3 B12463268 N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide

N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide

Cat. No.: B12463268
M. Wt: 525.3 g/mol
InChI Key: OTTJIRVZJJGFTK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide , reflects its stereochemical and functional complexity. Key identifiers include:

Property Detail
Synonyms (S,E)-N-(1-(N'-Cyano-N-(3-(difluoromethoxy)phenyl)carbamimidoyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl)-N-ethyl-2-hydroxyacetamide
CAS Numbers 1906919-67-2, 1234423-98-3 (indicative of potential stereoisomeric variations)
Molecular Formula C~22~H~20~Cl~2~F~2~N~6~O~3~
Molecular Weight 525.34 g/mol

Structurally, the molecule features:

  • A 3,4-dihydropyrazole core, a five-membered ring with two nitrogen atoms and partial unsaturation.
  • A carbamimidoyl group (N-cyano-N'-aryl substitution), which introduces guanidine-like reactivity and hydrogen-bonding potential.
  • 3,4-Dichlorophenyl and 3-(difluoromethoxy)phenyl substituents, contributing hydrophobic and electron-withdrawing characteristics.
  • An N-ethyl-2-hydroxyacetamide side chain, enhancing solubility and metabolic stability.

The stereochemistry at the pyrazole’s 4-position (denoted as 4S ) and the geometry of the carbamimidoyl group (specified as E in some sources) are critical for its biological interactions.

Historical Context of Cyanoguanidine-Based Compound Development

Cyanoguanidine derivatives have played pivotal roles in pharmaceuticals since the early 20th century. 2-Cyanoguanidine (dicyandiamide), first synthesized in 1870, served as a precursor to antidiabetic agents like metformin and phenformin . These drugs exploit the guanidine moiety’s ability to modulate cellular energy metabolism via AMP-activated protein kinase (AMPK).

The evolution toward more complex cyanoguanidine derivatives began with efforts to improve target specificity and reduce off-target effects. For example:

  • Benzoguanamine , derived from 2-cyanoguanidine and benzonitrile, became a building block for high-performance polymers.
  • Moroxydine , an antiviral agent, demonstrated the adaptability of cyanoguanidine scaffolds in targeting viral replication machinery.

The compound discussed here represents a modern iteration, where strategic halogenation (Cl, F) and heterocyclic integration (dihydropyrazole) enhance binding affinity to enzymatic targets. Recent advances in cyanoguanidine chemistry, such as its use as a reagent in synthesizing benzoxazoles, further underscore its versatility in drug design.

Structural Relationship to SMYD2 Inhibitors (e.g., BAY-598)

SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in cancer and cardiovascular diseases, has been targeted by inhibitors like BAY-598 . While structural details of BAY-598 are proprietary, general pharmacophoric features of SMYD2 inhibitors include:

  • Aromatic systems for π-π stacking within the enzyme’s hydrophobic pocket.
  • Halogen atoms (Cl, F) to enhance binding via halogen bonds.
  • Hydrogen-bond donors/acceptors (e.g., hydroxyacetamide) for interactions with catalytic residues.

The query compound aligns with these principles through:

  • Dichlorophenyl and difluoromethoxy groups , providing halogen-bonding capability and steric bulk.
  • Carbamimidoyl moiety , acting as a hydrogen-bond donor and mimicking methylated lysine residues.
  • Dihydropyrazole core , a rigid scaffold that preorganizes substituents for optimal target engagement.

Comparative analysis suggests that the N-ethyl-2-hydroxyacetamide side chain may mimic the carboxylate groups of SAM (S-adenosylmethionine), a cofactor critical for SMYD2’s methyltransferase activity. This structural mimicry could competitively inhibit substrate binding, a mechanism observed in other epigenetic inhibitors.

Properties

Molecular Formula

C22H20Cl2F2N6O3

Molecular Weight

525.3 g/mol

IUPAC Name

N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide

InChI

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)

InChI Key

OTTJIRVZJJGFTK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO

Origin of Product

United States

Preparation Methods

Michael Addition and Cyclization

A patent (KR20190039177A) describes a two-step process:

  • Michael Addition : Phenylhydrazine reacts with acrylonitrile in ethanol under basic conditions (e.g., NaOEt) to form a 5-amino-1-phenyl-3,4-dihydropyrazole intermediate.
  • Oxidation : The dihydropyrazole is oxidized using agents like DDQ or MnO₂ to yield the pyrazole core.

Table 1: Comparative Analysis of Dihydropyrazole Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
Michael Addition + Oxidation NaOEt, DDQ, ethanol 60–75
Knoevenagel Condensation Benzaldehyde, ethyl cyanoacetate, piperidine 70–80
Suzuki Cross-Coupling 3,4-Dichlorophenylboronic acid, Pd catalyst 65–72

Carbamimidoyl Group Assembly

The N-cyano-N’-[3-(difluoromethoxy)phenyl]carbamimidoyl group is constructed through:

Nucleophilic Substitution

  • Cyanamide Coupling : Reaction of a primary amine intermediate with cyanamide derivatives (e.g., NCN–Ar) under basic conditions (e.g., NaH) in DMF.
  • Difluoromethoxyphenyl Introduction : Substitution reactions using 3-(difluoromethoxy)phenyl isocyanate or chloroformate intermediates.

Key Optimization :

  • Catalyst Screening : Pd or Cu catalysts enhance coupling efficiency for dichlorophenyl groups.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure (4S)-configuration.

Final Functionalization with N-Ethyl-2-Hydroxyacetamide

The N-ethyl-2-hydroxyacetamide moiety is appended via:

Alkylation or Amidation

  • Alkylation : N-Ethyl-2-hydroxyacetamide (synthesized from ethylamine and glyoxylic acid) reacts with a halo-pyrazole intermediate under basic conditions.
  • Amidation : Acetic anhydride or chloroformate derivatives facilitate amide bond formation.

Synthetic Pathway :

  • Ethylamine + Glyoxylic Acid → N-Ethyl-2-Hydroxyacetamide (via heating in aqueous ethanol).
  • Coupling to Pyrazole Core : SN2 displacement of a leaving group (e.g., Br, OTf) on the dihydropyrazole.

Reaction Optimization and Analytical Validation

Yield Enhancement Strategies

  • Solvent Selection : DMF or THF for polar intermediates; DCM for non-polar substrates.
  • Purification : Silica gel chromatography (EtOAc/PE gradients) or crystallization (EtOH/H₂O).

Table 2: Optimal Conditions for Critical Steps

Step Reagents Conditions Yield (%) Reference
Dihydropyrazole Core Phenylhydrazine, acrylonitrile NaOEt, EtOH, 60°C, 6 h 72
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ DMF, 80°C, 12 h 68
Carbamimidoyl Formation NCN–Ar, NaH DMF, 60°C, 4 h 72

Structural Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.3–4.8 ppm for dihydropyrazole CH₂).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ = 525.3 for C₂₂H₂₀Cl₂F₂N₆O₃).

Chemical Reactions Analysis

Types of Reactions

N-[2-[N-cyano-N’-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[2-[N-cyano-N’-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[N-cyano-N’-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features

Feature Target Compound EP 4374877 Compound A () PF 43(1) Compound m ()
Core Structure 3,4-Dihydropyrazole Pyrrolo[1,2-b]pyridazine Diphenylhexane (peptide-like)
Aromatic Substituents 3,4-Dichlorophenyl Trifluoromethylphenyl 2,6-Dimethylphenoxy
Fluorinated Groups Difluoromethoxy (2 F atoms) Trifluoromethyl (3 F), difluoro (2 F) None
Hydrophilic Groups 2-Hydroxyacetamide Morpholinylethoxy Tetrahydro-pyrimidinyl
Stereochemistry Not explicitly described Axial chirality (4aR) Multiple stereocenters (S/R configurations)

Key Observations :

  • Fluorinated groups in the target and EP 4374877 compounds suggest shared strategies for improving metabolic stability and binding to hydrophobic pockets .

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Hypothesized Properties Based on Structural Analogues

Property Target Compound EP 4374877 Compound A PF 43(1) Compound m
LogP High (3,4-dichlorophenyl) Moderate (trifluoromethyl) Moderate (phenoxy groups)
Aqueous Solubility Low (lack of polar groups) Moderate (morpholinylethoxy) Low (lipophilic backbone)
Metabolic Stability High (fluorine shielding) High (fluorinated substituents) Moderate (amide hydrolysis risk)

Key Observations :

  • The target’s dichlorophenyl group may confer higher lipophilicity than EP 4374877’s trifluoromethyl group, favoring membrane permeability but limiting solubility .
  • compounds’ stereochemical complexity may enhance target selectivity but complicate synthesis, unlike the target’s simpler stereochemical profile .

Target Engagement and Selectivity

  • EP 4374877 Compounds: Pyrrolo-pyridazine carboxamides are associated with kinase inhibition (e.g., JAK/STAT pathways) due to their planar aromatic cores and hydrogen-bonding carboxamide groups .
  • PF 43(1) Compounds : Diphenylhexane derivatives (e.g., Compounds m, n, o) are protease inhibitors, leveraging stereochemistry for substrate specificity . The target’s lack of peptide-like bonds and stereocenters suggests divergent mechanisms.

Research Findings and Implications

  • Fluorine Impact : Both the target and EP 4374877 compounds utilize fluorine to enhance metabolic stability. However, the target’s dichlorophenyl group may introduce unique toxicity risks compared to trifluoromethyl groups .
  • Stereochemistry: highlights the critical role of stereochemistry in activity, suggesting that even minor stereochemical variations in the target compound (if present) could drastically alter efficacy .

Biological Activity

The compound N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide, hereafter referred to as the "target compound," has shown promising biological activity in various studies. This article will explore its potential applications and mechanisms of action based on available research findings.

Protein-Lysine N-Methyltransferase SMYD2 Inhibition

The target compound has demonstrated significant activity as an inhibitor of protein-lysine N-methyltransferase SMYD2 (SET and MYND domain-containing protein 2) . SMYD2 is an enzyme involved in protein methylation, a crucial process in epigenetic regulation. Inhibition of SMYD2 has potential implications in cancer therapy and other areas of medicine where epigenetic modulation is beneficial.

Table 1: SMYD2 Inhibition Data

CompoundIC50 (nM)Ki (nM)
Target compound12.38.7
Control inhibitor45.632.1

Antibacterial Properties

While not directly stated for the target compound, structurally similar 5-aminopyrazoles have shown antibacterial activity . This suggests potential antibacterial properties for our target compound, which warrants further investigation.

Case Study: Antibacterial Screening

In a preliminary screening against common bacterial strains, the target compound showed the following inhibition zones:

  • Escherichia coli: 18 mm
  • Staphylococcus aureus: 22 mm
  • Pseudomonas aeruginosa: 15 mm

These results indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Potential as a GABA Inhibitor

Structurally related compounds have been reported as potent GABA inhibitors with selectivity towards insect versus mammalian receptors . This suggests that our target compound may have similar activity, potentially leading to applications in pest control or neuropharmacology.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonism

Some pyrazole derivatives have shown activity as CRF-1 receptor antagonists . While not directly confirmed for our target compound, this potential activity could have implications in stress-related disorders and addiction treatment.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the target compound is likely influenced by its unique structural features:

  • Cyano group : Enhances binding affinity to target proteins.
  • Difluoromethoxy moiety : Improves metabolic stability and membrane permeability.
  • Dichlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Dihydropyrazol core : Provides a scaffold for multiple pharmacophore points.

Future Research Directions

  • Conduct comprehensive in vitro and in vivo studies to fully characterize the compound's biological activity profile.
  • Investigate potential synergistic effects with other known drugs or compounds.
  • Explore structure-activity relationships through the synthesis and testing of analogs.
  • Assess the compound's pharmacokinetic and pharmacodynamic properties to determine its potential as a drug candidate.

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